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Compound of Interest

Compound Name: Pgam1-IN-2

Cat. No.: B3006776 Get Quote

Disclaimer: No specific preclinical data for a compound designated "Pgam1-IN-2" is publicly

available. This guide provides a comprehensive overview based on the preclinical evaluation of

well-characterized phosphoglycerate mutase 1 (PGAM1) inhibitors, such as PGMI-004A and

KH3, which serve as representative examples for researchers, scientists, and drug

development professionals.

Introduction: PGAM1 as a Therapeutic Target in
Oncology
Phosphoglycerate mutase 1 (PGAM1) is a pivotal glycolytic enzyme that catalyzes the

reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3]

Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a

phenomenon known as the "Warburg effect," to support rapid proliferation and biosynthesis.[4]

PGAM1 is frequently overexpressed in a wide range of human cancers, including pancreatic,

lung, liver, and breast cancer, and its elevated expression often correlates with poor prognosis.

[5][6] By controlling the levels of 3-PG and 2-PG, PGAM1 coordinates glycolysis with key

biosynthetic pathways like the pentose phosphate pathway (PPP) and serine synthesis, which

are crucial for producing nucleotides, lipids, and maintaining redox balance.[2][3][7][8] This

central role in metabolic reprogramming makes PGAM1 an attractive therapeutic target for

cancer treatment.[5][9]

Inhibiting PGAM1 disrupts the glycolytic flux, leading to an accumulation of 3-PG and a

depletion of 2-PG.[2][3][7][8] This metabolic perturbation not only starves cancer cells of energy
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and essential building blocks but can also induce other cellular stresses, such as ferroptosis,

and modulate the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

Preclinical Data Presentation
The following tables summarize the quantitative data from preclinical studies of representative

PGAM1 inhibitors.

Table 1: In Vitro Efficacy of Representative PGAM1 Inhibitors

Compound
Cancer
Type

Cell Line(s)
Efficacy
Metric

Value
Reference(s
)

KH3
Pancreatic

Cancer

Primary

Patient Cells
EC50

0.22 - 0.43

µM
[10]

KH3

Hepatocellula

r Carcinoma

(HCC)

Various

Human HCC

Lines

EC50
2.187 - 9.272

µM
[5]

KH3

Hepatocellula

r Carcinoma

(HCC)

Primary

Patient HCC

Cells

EC50
1.322 - 3.896

µM
[5]

PGMI-004A

Breast, Lung,

Leukemia,

Head & Neck

MDA-MB-

231, H1299,

Molm14,

212LN

Anti-

proliferative

Effect

Significant [1]

HKB99

Non-Small-

Cell Lung

Cancer

(NSCLC)

PC9,

HCC827,

H1975, A549

Potency vs.

PGMI-004A

8- to 22-fold

greater
[11]

Table 2: In Vivo Efficacy and Toxicology of Representative PGAM1 Inhibitors
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Compound Cancer Model
Administration
Route & Dose

Key Findings Reference(s)

PGMI-004A

H1299 Lung

Cancer

Xenograft (Nude

Mice)

100 mg/kg/day,

intraperitoneally

Well-tolerated;

significantly

decreased tumor

growth and size.

[4]

KH3

Hepa1-6 HCC

Subcutaneous

Xenograft

(C57BL/6 Mice)

75 mg/kg,

intraperitoneally,

every 3 days

Inhibited tumor

growth;

enhanced anti-

PD-1

immunotherapy

efficacy.

[5]

KH3

Pancreatic

Cancer Patient-

Derived

Xenograft (PDX)

Not specified

Effective tumor

repression,

correlated with

PGAM1

expression

levels.

[10]

KH3

Hepatocellular

Carcinoma

(HCC)

Not specified

Good safety

profile; no

significant

changes in ALT,

AST, or

creatinine levels.

[5]

Table 3: Biochemical and Pharmacokinetic Parameters of Representative PGAM1 Inhibitors
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Compound Parameter Value Method Reference(s)

PGMI-004A
Ki (Inhibition

Constant)
3.91 ± 2.50 µM

Dixon Plot

Analysis
[4]

KH3
Kd (Binding

Affinity)
890 nM

Isothermal

Titration

Calorimetry (ITC)

[12][13]

KH3
Inhibition

Mechanism

Allosteric, Non-

competitive

Lineweaver-Burk

Plots, Co-crystal

Structures

[12][13]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are generalized protocols for key experiments based on published studies of PGAM1

inhibitors.

3.1 In Vitro Cell Proliferation Assay

Objective: To determine the effect of the PGAM1 inhibitor on the growth of cancer cell lines.

Methodology:

Seed cancer cells (e.g., PANC-1, Hepa1-6) in 96-well plates at a density of 2,000-5,000

cells per well and allow them to adhere overnight.

Treat the cells with a serial dilution of the PGAM1 inhibitor (e.g., KH3) or vehicle control

(DMSO) for 72-96 hours.

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

Measure absorbance or luminescence using a plate reader.

Calculate the half-maximal effective concentration (EC50) by fitting the dose-response

data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
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3.2 PGAM1 Enzyme Activity Assay

Objective: To measure the direct inhibitory effect of the compound on PGAM1 enzymatic

activity.

Methodology:

Purify recombinant human PGAM1 protein.

The assay measures the conversion of 3-PG to 2-PG, which is coupled to the conversion

of 2-PG to phosphoenolpyruvate (PEP) by enolase, PEP to pyruvate by pyruvate kinase

(PK), and finally pyruvate to lactate by lactate dehydrogenase (LDH).

The final step involves the oxidation of NADH to NAD+, which can be monitored

spectrophotometrically by the decrease in absorbance at 340 nm.

Set up reactions containing buffer, cofactors (e.g., MgCl2, ADP, NADH), coupling enzymes

(enolase, PK, LDH), 3-PG substrate, and varying concentrations of the PGAM1 inhibitor.

Initiate the reaction by adding purified PGAM1.

Monitor the change in absorbance over time to determine the reaction rate.

Calculate inhibition constants (e.g., Ki) using methods like Dixon or Lineweaver-Burk plots.

[12][13]

3.3 Western Blot Analysis

Objective: To analyze the expression levels of PGAM1 and downstream signaling proteins

affected by the inhibitor.

Methodology:

Treat cancer cells with the PGAM1 inhibitor or vehicle for a specified time (e.g., 24-48

hours).

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA or Bradford assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1

hour.

Incubate the membrane with primary antibodies against target proteins (e.g., PGAM1, p-

AKT, AKT, PD-L1, LCN2) overnight at 4°C.[5]

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize

with an imaging system.

3.4 In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the PGAM1 inhibitor in a living organism.

Methodology:

Subcutaneously inject a suspension of cancer cells (e.g., 4x10^6 Hepa1-6 cells in PBS)

into the flank of immunocompromised (e.g., nude) or immunocompetent (e.g., C57BL/6)

mice.[5]

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment and control groups (typically 5-6 mice per group).[5]

Administer the PGAM1 inhibitor (e.g., KH3 at 75 mg/kg) or vehicle control via a specified

route (e.g., intraperitoneal injection) and schedule (e.g., every 3 days).[5]

Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a

measure of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for weight

measurement, histological analysis (IHC), and Western blotting.

Mandatory Visualizations
The following diagrams illustrate key concepts in the preclinical evaluation of PGAM1 inhibitors.
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Caption: PGAM1's central role in coordinating glycolysis with key biosynthetic pathways.
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Caption: Generalized workflow for the preclinical evaluation of a PGAM1 inhibitor.
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Caption: Downstream effects and mechanism of action of PGAM1 inhibitors in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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